molecular formula C11H14BrN B1334083 4-(4-Bromophenyl)piperidine CAS No. 80980-89-8

4-(4-Bromophenyl)piperidine

Cat. No. B1334083
CAS RN: 80980-89-8
M. Wt: 240.14 g/mol
InChI Key: ZKABWLFDCJKQRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine is a piperidine organic compound . It is reported to show potential antioxidant activity and has been studied for its analgesic effects .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives have been summarized in recent scientific literature .


Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)piperidine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass is 239.03096 g/mol .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

4-(4-Bromophenyl)piperidine has a molecular weight of 240.14 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 12 Ų . The exact mass is 239.03096 g/mol .

Scientific Research Applications

Pharmacological Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Piperidine derivatives, including 4-(4-Bromophenyl)piperidine, are significant synthetic medicinal blocks for drug construction. They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug being synthesized and its intended use. This typically involves complex chemical reactions under controlled conditions .
  • Results or Outcomes: The outcomes of these applications are the development of various drugs used in the treatment of a wide range of conditions. The specific results, including quantitative data or statistical analyses, would depend on the specific drug and its clinical trials .

Anti-Alzheimer Agent

  • Scientific Field: Neuropharmacology
  • Summary of Application: 4’4 Bromophenyl 4’Piperidinol derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) .
  • Methods of Application: The compounds were synthesized and then evaluated for their activity against acetylcholinesterase (AChE), antioxidant activity, inhibition of amyloid beta (Aβ), and activity against monoamine oxidase-B (MAO-B) .
  • Results or Outcomes: Among all the analogues, AB11 and AB14 showed the best activity against AChE with IC 50 = 0.029 μM and 0.038 μM, respectively. Both compounds also acted as a good antioxidant agent (IC 50 = 26.38 μM for AB11 and 23.99 μM for AB14), while AB11 is the only molecule that displayed moderate inhibition of Aβ (43.25% at 500 μM). AB11 and AB14 were found selective against MAO-B with IC 50 values of 866 μM and 763 μM, respectively .

Safety And Hazards

When handling 4-(4-Bromophenyl)piperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABWLFDCJKQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373748
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)piperidine

CAS RN

80980-89-8
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80980-89-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solid mixture comprised of 2.65 g (16.4 mmol) of bromine adsorbed onto 5 g of Al2O3 was combined with a solid mixture of 1.05 g (6.56 mmol) of 4-phenylpiperidine adsorbed onto 5 g of Al2O3 and the combined mixture was stirred at rt for 2 h. The mixture was then put into a filter funnel and was eluted with CH2Cl2: EtOAc, 1:1 then CH2Cl2: MeOH:(2N NH3 in MeOH), 100:4:2 to give 1.0 g of the title compound.
Quantity
2.65 g
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Z Wen, V Salmaso, YH Jung, NB Phung… - Journal of medicinal …, 2022 - ACS Publications
High affinity phenyl-piperidine P2Y 14 R antagonist 1 (PPTN) was modified with piperidine bridging moieties to probe receptor affinity and hydrophobicity. Various 2-azanorbornane, …
Number of citations: 4 pubs.acs.org
C Oefner, A Binggeli, V Breu, D Bur, JP Clozel… - Chemistry & Biology, 1999 - cell.com
Background The aspartic proteinase renin catalyses the first and rate-limiting step in the conversion of angiotensinogen to the hormone angiotensin II, and therefore plays an important …
Number of citations: 147 www.cell.com
X Zhang, Y Zhou, M Wang, Y Chen… - Chemistry–An Asian …, 2020 - Wiley Online Library
Although isoquinoline is a good traditional fluorescent structural unit, most of its derivatives emit fluorescence in solution and a few of them can emit solid‐state fluorescence as well. …
Number of citations: 22 onlinelibrary.wiley.com
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org
M Lamani, MS Malamas, SI Farah, VG Shukla… - Bioorganic & medicinal …, 2019 - Elsevier
FAAH inhibitors offer safety advantages by augmenting the anandamide levels “on demand” to promote neuroprotective mechanisms without the adverse psychotropic effects usually …
Number of citations: 12 www.sciencedirect.com
YH Jung, J Yu, Z Wen, V Salmaso… - Journal of medicinal …, 2020 - ACS Publications
Various heteroaryl and bicyclo-aliphatic analogues of zwitterionic biaryl P2Y 14 receptor (P2Y 14 R) antagonists were synthesized, and affinity was measured in P2Y 14 R-expressing …
Number of citations: 20 pubs.acs.org
T Bozzola, RE Johnsson, UJ Nilsson… - ChemMedChem, 2022 - Wiley Online Library
In search for novel antibacterial compounds, bacterial sialic acid uptake inhibition represents a promising strategy. Sialic acid plays a critical role for growth and colonisation of several …
SH Vincent - 1979 - search.proquest.com
Special thanks are extended to Dr. Mavendra Shambhu for his invaluable assistance during certain portions of the synthetic work, especially the oxidation reactions. I would also like to …
Number of citations: 1 search.proquest.com
F Mufti, YH Jung, LA Giancotti, J Yu… - ACS Medicinal …, 2020 - ACS Publications
Eight P2Y 14 R antagonists, including three newly synthesized analogues, containing a naphthalene or phenyl-triazolyl scaffold were compared in a mouse model of chronic …
Number of citations: 25 pubs.acs.org
JJN Veerman - 2002 - dare.uva.nl
Functionalisedd piperidines are frequently encountered structural motifs in bioactive compoundss and in natural products. 1 The piperidine ring is often present as a substructure inn …
Number of citations: 1 dare.uva.nl

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